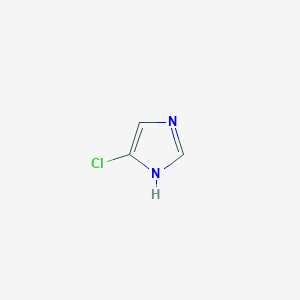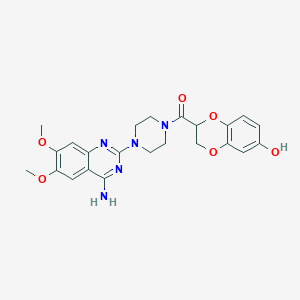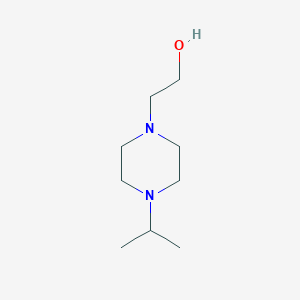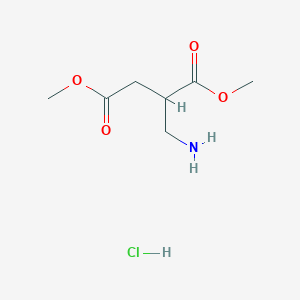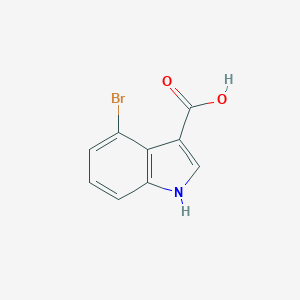
Cleomiscosin C
Descripción general
Descripción
Cleomiscosin C is a type of compound known as a coumarinolignan . It is a powder in physical form and belongs to the category of coumarins . It has a molecular formula of C21H20O9 and a molecular weight of 416.382 .
Synthesis Analysis
Cleomiscosin C has been synthesized from a phenol precursor following a 17-step process .Molecular Structure Analysis
The molecular structure of Cleomiscosin C includes a dioxane bridge that links two C6C3 units, which are coumarins and phenyl propanes . The structure also includes a 1,4-benzodioxane lignan scaffold .Chemical Reactions Analysis
Cleomiscosin C has been found to inhibit LDL oxidation and free radicals generation . It has also been found to bind to Gln189, Glu166, Cys145, His41, and Met165 residues on the active site of the targeted protein, leading to specific inhibition .Physical And Chemical Properties Analysis
Cleomiscosin C is a powder in physical form . It has a molecular formula of C21H20O9 and a molecular weight of 416.382 .Aplicaciones Científicas De Investigación
Antioxidant Activity
Cleomiscosin C has been found to have significant antioxidant activity . It dose-dependently inhibits LDL oxidation mediated by either catalytic copper ions (Cu2+) or free radicals . This suggests that Cleomiscosin C could be beneficial in preventing LDL oxidation in atherosclerotic lesions .
Protection against Oxidative Modification
Cleomiscosin C has been observed to protect against the oxidative modification of apolipoprotein B-100 induced by either Cu2+ or HOCl . This further emphasizes its potential role in preventing LDL oxidation .
Anti-inflammatory Activity
Coumarinolignans, a group of non-conventional lignans that include Cleomiscosin C, have shown potential anti-inflammatory activities . They have been found to be especially effective against pro-inflammatory cytokines .
Anti-tumor Activity
Coumarinolignans like Cleomiscosin C have also exhibited anti-tumor activities . This suggests that they could potentially be used in cancer treatment .
Hepatoprotective Effects
Cleomiscosin C and other coumarinolignans have been reported to possess hepatoprotective effects . This means they could potentially be used to protect the liver from damage .
Anti-bacterial and Anti-fungal Activity
Cleomiscosin C has also been found to have anti-bacterial and anti-fungal properties . This suggests that it could potentially be used in the treatment of bacterial and fungal infections .
Mecanismo De Acción
Target of Action
Cleomiscosin C primarily targets Low-Density Lipoprotein (LDL) and Apolipoprotein B-100 (apoB-100) . LDL is a type of lipoprotein that carries cholesterol in the blood, and apoB-100 is a protein that is part of the LDL molecule. Both play crucial roles in the development of atherosclerosis, a disease where plaque builds up inside arteries .
Mode of Action
Cleomiscosin C interacts with its targets by inhibiting LDL oxidation mediated by either catalytic copper ions (Cu2+) or free radicals . It also protects apoB-100 against Cu2±induced fragmentation . The compound’s interaction with these targets results in a dose-dependent inhibition of LDL oxidation .
Biochemical Pathways
The primary biochemical pathway affected by Cleomiscosin C is the oxidation of LDL. This process is a key step in the development of atherosclerosis. By inhibiting LDL oxidation, Cleomiscosin C can potentially disrupt this pathway and its downstream effects, which include the formation of foam cells and plaque in the arteries .
Pharmacokinetics
The compound’s ability to inhibit ldl oxidation suggests that it may have a bioavailability sufficient to exert its effects in the body .
Result of Action
The molecular and cellular effects of Cleomiscosin C’s action primarily involve the prevention of LDL oxidation and the protection of apoB-100 against fragmentation . These effects could potentially reduce the risk of atherosclerosis, a disease characterized by the buildup of plaque in the arteries .
Action Environment
The action, efficacy, and stability of Cleomiscosin C may be influenced by various environmental factors. For instance, the presence of copper ions and free radicals can affect the compound’s ability to inhibit LDL oxidation . .
Propiedades
IUPAC Name |
(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXPCBAETDEQAX-CRAIPNDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cleomiscosin C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




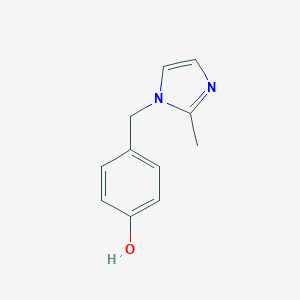

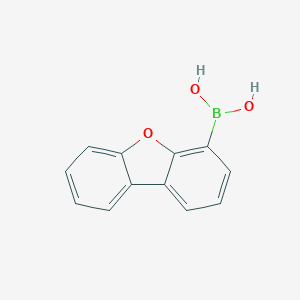
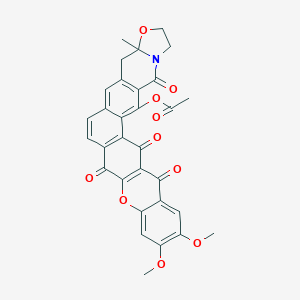
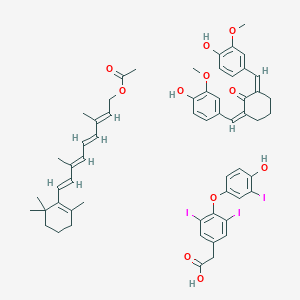
![Dispiro[fluorene-9,4'-[2]oxazoline-5',9''-fluorene], 2'-methyl-](/img/structure/B20594.png)

